molecular formula C22H18N4O3 B12378820 ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate

ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B12378820
M. Wt: 386.4 g/mol
InChI Key: AQVZLXOFKCFLKL-UHFFFAOYSA-N
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Description

P2Y1/P2Y12 antagonist-1 is a compound that inhibits the activity of P2Y1 and P2Y12 receptors, which are part of the P2Y receptor family. These receptors are G protein-coupled receptors activated by nucleotides such as adenosine diphosphate (ADP). P2Y1 and P2Y12 receptors play crucial roles in platelet aggregation and thrombus formation, making them significant targets for antiplatelet therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P2Y1/P2Y12 antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of P2Y1/P2Y12 antagonist-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: P2Y1/P2Y12 antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity as an antagonist .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions are typically derivatives of P2Y1/P2Y12 antagonist-1 with enhanced pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-(3-cyanophenyl)-3-[(4-cyanophenyl)methoxy]-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C22H18N4O3/c1-3-28-22(27)20-15(2)25-21(19-6-4-5-18(11-19)13-24)26(20)29-14-17-9-7-16(12-23)8-10-17/h4-11H,3,14H2,1-2H3

InChI Key

AQVZLXOFKCFLKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N1OCC2=CC=C(C=C2)C#N)C3=CC=CC(=C3)C#N)C

Origin of Product

United States

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